molecular formula C12H14O3 B103780 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid CAS No. 15880-03-2

4-(2,4-Dimethylphenyl)-4-oxobutanoic acid

Cat. No. B103780
CAS RN: 15880-03-2
M. Wt: 206.24 g/mol
InChI Key: JYLUOTCHTVZCDL-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)-4-oxobutanoic acid is a chemical compound that belongs to the class of organic compounds known as ketone acids. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, which can give insights into the properties and reactivity of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid.

Synthesis Analysis

The synthesis of related compounds involves various organic reactions. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is achieved by a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . Another related compound, methyl 2-benzoylamino-3-oxobutanoate, is prepared from hippuric acid, which undergoes conversion with N,N-dimethylacetamide and phosphorus oxychloride, followed by hydrolysis . These methods suggest that the synthesis of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid could potentially be carried out through similar ring-opening reactions or by functional group transformations starting from related precursors.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid has been determined using techniques such as FT-IR, NMR, and single-crystal X-ray diffraction . These studies provide detailed information on the geometrical parameters and confirm the molecular conformation. For example, the crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is described in detail, with the molecule forming intermolecular hydrogen bonds that link the molecules into chains .

Chemical Reactions Analysis

The reactivity of ketone acids like 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid can be inferred from the chemical reactions of similar compounds. For instance, methyl 2-benzoylamino-3-oxobutanoate reacts with hydrazines to give pyrazolone derivatives . This indicates that 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid may also undergo reactions with nucleophiles such as hydrazines to form heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid have been characterized using various analytical techniques. The thermal stability is assessed using thermal analysis methods such as TGA and DTA . The electronic properties, such as the first hyperpolarizability and the energy of the HOMO and LUMO orbitals, are determined using computational methods, which are indicative of the charge transfer within the molecule . The molecular electrostatic potential map provides information on the reactive sites of the molecule .

Scientific Research Applications

1. Spectroscopic Characterization and Molecular Structure Analysis

4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid has been synthesized and characterized using various spectroscopic techniques. The structure was confirmed through IR, NMR, and X-ray diffraction studies. The study also involved computational methods like HF and DFT for vibrational wavenumbers computation, contributing to a deeper understanding of the molecule's structure and properties. Additionally, the molecule's stability, arising from hyper-conjugative interactions and charge delocalization, was analyzed using NBO analysis. The HOMO and LUMO analysis provided insights into intramolecular charge transfer (Raju et al., 2015).

2. Molecular Docking and Biological Activity Studies

Molecular docking studies along with vibrational, structural, electronic, and optical studies of similar compounds like 4-[(2, 6) dichlorophenyl amino] 2 - methylidene 4 - oxobutanoic acid have been conducted. These studies highlight the compound's potential in inhibiting Placenta growth factor (PIGF-1), indicating its biological activity and potential pharmacological importance (Vanasundari et al., 2018).

3. Application in Supramolecular Studies

The compound has been studied in the context of supramolecular structures, particularly in analyzing the role of hydrogen bonds and non-conventional interactions like CH⋯O and π-π stacking in the crystal structure of chloramphenicol derivatives. Such studies are crucial for understanding the interaction patterns in complex molecular assemblies (Fernandes et al., 2017).

4. Psychotropic Activity and Structure-Activity Relationship

Research has also been conducted on the psychotropic activity spectrum of similar compounds, revealing various effects and establishing a link between the molecular structure and biological activity. This understanding can aid in the targeted synthesis of pharmaceutical substances (Pulina et al., 2022).

5. Synthesis and Evaluation of Anticonvulsant Activity

There has been an investigation of the anticonvulsant activity of isomeric forms of 4[(dimethylphenyl) amino]-4-oxobut-2-enoic acid in animal models, contributing to the understanding of its pharmacological potential in treating epilepsy (Ahmadu et al., 2019).

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and properties. For example, 2,4-Dimethylphenylboronic acid is a compound that has been studied and its safety data sheet can be found on PubChem3. However, without specific information on “4-(2,4-Dimethylphenyl)-4-oxobutanoic acid”, it’s difficult to provide accurate safety and hazard information.


Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade1. This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly1.


Please note that this information is general and might not apply directly to “4-(2,4-Dimethylphenyl)-4-oxobutanoic acid”. If you have more specific questions or if there’s a different compound you’re interested in, feel free to ask!


properties

IUPAC Name

4-(2,4-dimethylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8-3-4-10(9(2)7-8)11(13)5-6-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLUOTCHTVZCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303878
Record name 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dimethylphenyl)-4-oxobutanoic acid

CAS RN

15880-03-2
Record name 15880-03-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163163
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

m-Xylene 10f (98%, 5.5 eq) was reacted with succinic anhydride (99%, 1 eq) and AlCl3 (95%, 2 eq) for 42 h according to the general procedure. Extractive purification of the crude product afforded white crystals of 11f were obtained in 92% yield. 1H-NMR: 7.66 (d, 1H, Ar--H); 7.07 (d, 2H, Ar--H); 3.22 (t, 2H, CH2CH2COOH); 2.77 (CH2CH2COOH); 2.49 (s, 3H, CH3); 2.35 (s, 3H, CH3).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LH Zalkow, RN Harris III, NI Burke - Journal of natural products, 1979 - ACS Publications
The toxic plant “rayless goldenrod”(Isocoma Wrightii= Haplopappus heterophyllus) has been shown to contain, in its volatile oil, three novel sesquiterpenes, isocomene (1), …
Number of citations: 41 pubs.acs.org
Ö Gündoğdu, P Turhan, A Köse, R Altundaş… - Tetrahedron …, 2017 - Elsevier
The ring-opening reaction of homoserine lactone with phenylmagnesium bromides was systematically examined. A reliable method to achieve β-amino acid precursors was developed …
Number of citations: 5 www.sciencedirect.com
AM Sakho, A Diallo, A Keita… - Journal de la …, 2015 - search.proquest.com
An organotin complex whose formula is [(Bu) 2Sn] 4 (L1) 2O3 (Br) 2] has been synthesized from a reaction between Bu2BrSnOSnBu2Br and 4-(2, 4-dimethylphenyl)-4-oxobutanoic acid …
Number of citations: 1 search.proquest.com

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